Nicotiflorin

Catalog No.
S625230
CAS No.
17650-84-9
M.F
C27H30O15
M. Wt
594.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotiflorin

CAS Number

17650-84-9

Product Name

Nicotiflorin

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one

Molecular Formula

C27H30O15

Molecular Weight

594.5 g/mol

InChI

InChI=1S/C27H30O15/c1-9-17(31)20(34)22(36)26(39-9)38-8-15-18(32)21(35)23(37)27(41-15)42-25-19(33)16-13(30)6-12(29)7-14(16)40-24(25)10-2-4-11(28)5-3-10/h2-7,9,15,17-18,20-23,26-32,34-37H,8H2,1H3/t9-,15+,17-,18+,20+,21-,22+,23+,26+,27-/m0/s1

InChI Key

RTATXGUCZHCSNG-QHWHWDPRSA-N

Synonyms

kaempferol-3-O-alpha-L-rhamanopyranosyl-(1'''-6'')-beta-D-glucopyranoside, kaempferol-3-O-rhamanopyranosyl-(1'''-6'')-glucopyranoside, nicotiflorin

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)O)O)O)O)O)O

Nicotiflorin, chemically known as Kaempferol 3-O-β-rutinoside, is a flavonoid glycoside primarily derived from the plant Tricyrtis maculata. This compound is characterized by its complex structure, which includes a kaempferol moiety linked to a rutinoside group. Nicotiflorin has garnered attention due to its diverse pharmacological properties, including anti-inflammatory, antioxidant, antibacterial, and antiviral activities. It plays a significant role in traditional medicine and has been the subject of modern pharmacological studies aimed at uncovering its therapeutic potential in various diseases, particularly cardiovascular conditions such as acute myocardial infarction .

Typical of flavonoids. It can participate in glycosylation and hydrolysis reactions, leading to the release of kaempferol and rutinoside upon enzymatic or acidic treatment. For instance, enzymatic hydrolysis can yield kaempferol, which possesses its own set of biological activities. Additionally, nicotiflorin can react with reactive oxygen species, contributing to its antioxidant properties .

The biological activities of nicotiflorin are extensive:

  • Anti-inflammatory: Nicotiflorin has been shown to reduce inflammatory cytokines and protect endothelial cells from damage by inhibiting nitric oxide release .
  • Antioxidant: It mitigates oxidative stress by scavenging free radicals, thereby protecting cellular components from oxidative damage .
  • Antibacterial and Antiviral: Studies indicate that nicotiflorin exhibits antimicrobial properties against various pathogens .
  • Neuroprotective: It has demonstrated protective effects on neurons against oxidative stress-induced damage .

These activities make nicotiflorin a promising candidate for further therapeutic exploration.

Nicotiflorin can be synthesized through various methods:

  • Enzymatic Synthesis: This method involves using specific enzymes to catalyze the glycosylation of kaempferol with rhamnose or glucose. This approach allows for higher specificity and yields .
  • Chemical Synthesis: Traditional organic synthesis techniques can also be employed to create nicotiflorin from simpler flavonoid precursors through

Research on nicotiflorin's interactions reveals its potential synergistic effects with other compounds. For example:

  • In studies on acute myocardial infarction, nicotiflorin was shown to interact favorably with several signaling pathways (e.g., Akt/FoxO/Bcl) that are crucial for cell survival and inflammation regulation .
  • Interaction with other flavonoids enhances its bioavailability and therapeutic efficacy, making it a valuable component in combination therapies.

Nicotiflorin shares structural similarities with several other flavonoid glycosides. Here are some comparable compounds:

CompoundStructureUnique Features
KaempferolFlavonolBase structure for nicotiflorin; known for antioxidant properties.
QuercetinFlavonolExhibits stronger anti-inflammatory effects; more widely studied.
RutinFlavonol glycosideKnown for vascular protective effects; commonly used in supplements.
MyricetinFlavonolExhibits potent antioxidant activity; less common than kaempferol derivatives.

Uniqueness of Nicotiflorin

Nicotiflorin's unique combination of the kaempferol backbone with the rutinoside group enhances its solubility and bioactivity compared to other similar compounds. Its specific interactions within biological systems make it particularly valuable for targeted therapeutic applications.

Phytochemical Distribution in Plant Taxa

Nicotiflorin, chemically known as kaempferol-3-O-rutinoside, represents a flavonoid glycoside with the molecular formula C27H30O15 and a molecular weight of 594.52 grams per mole [1]. This compound exhibits widespread distribution across diverse plant families, demonstrating remarkable taxonomic diversity in its natural occurrence.

The most extensively documented source of nicotiflorin is Carthamus tinctorius (safflower), where it has been identified as a major bioactive constituent [3] [4]. Research has revealed that safflower petals, traditionally used in Chinese medicine as Flos Carthami, contain substantial concentrations of this flavonoid glycoside [8]. Within the Theaceae family, nicotiflorin has been confirmed in multiple Camellia species, including Camellia sinensis (tea plant) and Camellia reticulata [1] [28].

The Asteraceae family demonstrates particularly rich nicotiflorin content across multiple genera. Scientific investigations have documented its presence in Heteropappus altaicus, Heteropappus biennis, and Solidago canadensis [9]. Additionally, the compound has been isolated from Rhagadiolus stellatus, where it occurs alongside other kaempferol derivatives [13]. Within this family, Astragalus chrysochlorus represents an exceptional case, with callus cultures producing nicotiflorin concentrations reaching 4775 micrograms per gram dry weight in long-term cultured specimens [9].

Phytochemical surveys have extended the known distribution of nicotiflorin to numerous other plant families. The Ranunculaceae family contributes Ficaria verna as a documented source [9]. The Fabaceae family includes multiple representatives, with confirmed presence in Clitoria ternatea, Staphylea bumalda, Caragana bungei, and Astragalus verrucosus [9]. The Boraginaceae family is represented by Trigonotis peduncularis, while the Euphorbiaceae family contributes Acalypha indica [9].

Research has documented nicotiflorin occurrence in several economically important crop species. Within the Solanaceae family, Solanum campaniforme serves as a confirmed source [9] [30]. The Vitaceae family contributes Ampelopsis heterophylla, and amaranth species within the Amaranthaceae family have also been documented to contain this compound [9].

Plant FamilySpeciesTissue SourceReference
AsteraceaeCarthamus tinctoriusPetals [3] [4]
TheaceaeCamellia sinensisLeaves [1] [28]
AsteraceaeAstragalus chrysochlorusCallus cultures [9]
FabaceaeClitoria ternateaAerial parts [9]
SolanaceaeSolanum campaniformeLeaves [30]
RanunculaceaeFicaria vernaWhole plant [9]

Contemporary phytochemical research continues to expand the documented distribution of nicotiflorin. Recent investigations have identified the compound in Carica papaya leaf tissues, where it demonstrates differential accumulation patterns based on leaf maturation stages [10]. Young papaya leaves exhibit significantly higher nicotiflorin concentrations compared to mature tissues, suggesting developmental regulation of flavonoid biosynthesis [10].

The taxonomic breadth of nicotiflorin distribution suggests evolutionary conservation of the biosynthetic machinery required for its production. This widespread occurrence across phylogenetically distant plant families indicates independent evolution of kaempferol rutinosylation capacity or ancient origins predating major taxonomic divergences [9].

Biosynthetic Enzymology and Precursor Utilization

The biosynthesis of nicotiflorin involves a complex enzymatic cascade that integrates primary and secondary metabolic pathways. The foundational framework begins with the phenylpropanoid pathway, which provides the aromatic backbone through a series of well-characterized enzymatic transformations [36] [39].

The initial phase of nicotiflorin biosynthesis commences with phenylalanine as the primary substrate. Phenylalanine ammonia lyase catalyzes the deamination of phenylalanine to produce trans-cinnamic acid [36]. This reaction represents the entry point into the phenylpropanoid pathway and commits carbon flow toward flavonoid biosynthesis. Subsequently, trans-cinnamate 4-monooxygenase, a cytochrome P450-dependent enzyme, hydroxylates trans-cinnamic acid at the para position to yield p-coumaric acid [36].

The formation of p-coumaroyl-CoA represents a critical branch point in phenylpropanoid metabolism. 4-Coumarate-CoA ligase catalyzes the ATP-dependent activation of p-coumaric acid to form p-coumaroyl-CoA, the immediate precursor for flavonoid biosynthesis [36] [37]. This enzyme demonstrates specificity for hydroxycinnamic acid substrates and represents a key regulatory point in the pathway [16].

Chalcone synthase represents the first committed step toward flavonoid biosynthesis and catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to produce naringenin chalcone [37] [39]. This polyketide synthase belongs to the type III polyketide synthase family and operates through a conserved cysteine-histidine-asparagine catalytic triad [37]. The enzyme functions as a homodimer with individual subunits of approximately 43 kilodaltons [37].

Chalcone isomerase rapidly converts naringenin chalcone to naringenin through an intramolecular cyclization reaction [35] [37]. This enzyme demonstrates high specificity for chalcone substrates and represents an essential step in establishing the flavonoid ring structure [35]. The reaction proceeds through a stereospecific mechanism that establishes the correct configuration for subsequent hydroxylation reactions [37].

The formation of kaempferol, the aglycone component of nicotiflorin, requires additional hydroxylation and oxidation steps. Flavanone 3-hydroxylase, a 2-oxoglutarate-dependent dioxygenase, hydroxylates naringenin at the C-3 position to produce dihydrokaempferol [16] [39]. This enzyme requires 2-oxoglutarate as a co-substrate and produces succinate and carbon dioxide as byproducts [16].

Flavonol synthase, another 2-oxoglutarate-dependent dioxygenase, catalyzes the oxidation of dihydrokaempferol to kaempferol through the introduction of a double bond between C-2 and C-3 [16] [39]. This enzyme demonstrates specificity for dihydroflavonol substrates and represents the final step in kaempferol biosynthesis [39].

The glycosylation reactions that convert kaempferol to nicotiflorin involve sequential attachment of glucose and rhamnose moieties. UDP-glucose:flavonoid 3-O-glucosyltransferase catalyzes the initial glycosylation by transferring glucose from UDP-glucose to the 3-hydroxyl position of kaempferol [41] [42]. This enzyme belongs to the UDP-glycosyltransferase family 1 and demonstrates specificity for flavonoid acceptors [41].

The formation of the rutinosyl linkage requires a second glycosylation reaction. UDP-rhamnose:flavonoid-7-O-glucoside-2-rhamnosyltransferase catalyzes the transfer of rhamnose from UDP-rhamnose to the 2-hydroxyl position of the glucose moiety [44]. This enzyme demonstrates high specificity for flavonoid-7-O-glucosides as acceptor substrates and produces the characteristic 1→6 glycosidic linkage found in rutinosides [44].

EnzymeEnzyme Commission NumberSubstrateProductCo-factors
Phenylalanine ammonia lyaseEC 4.3.1.24Phenylalaninetrans-Cinnamic acidNone
Chalcone synthaseEC 2.3.1.74p-Coumaroyl-CoA + Malonyl-CoANaringenin chalconeNone
Flavanone 3-hydroxylaseEC 1.14.11.9NaringeninDihydrokaempferol2-Oxoglutarate, Ascorbate
Flavonol synthaseEC 1.14.11.23DihydrokaempferolKaempferol2-Oxoglutarate, Ascorbate
UDP-glucosyltransferaseEC 2.4.1.91Kaempferol + UDP-glucoseKaempferol-3-O-glucosideNone

Recent advances in enzyme engineering have demonstrated the potential for enhancing nicotiflorin biosynthesis through directed evolution approaches. Studies have shown that branching sucrases from the glycoside hydrolase family 70 can be engineered to accept flavonoid substrates for glucosylation reactions [18]. These engineered enzymes demonstrate improved catalytic efficiency and expanded substrate specificity compared to native UDP-glucosyltransferases [18].

The regulation of nicotiflorin biosynthesis involves transcriptional control of key enzymatic steps. Research has demonstrated that genes encoding chalcone synthase, flavonol synthase, and UDP-glucosyltransferase respond to environmental stress conditions through coordinated upregulation [12] [35]. This coordinated response ensures efficient flux through the biosynthetic pathway during periods of enhanced flavonoid demand [27].

Ecological Roles in Plant Defense Mechanisms

Nicotiflorin and related flavonoid glycosides serve essential protective functions in plant defense strategies against diverse biotic and abiotic stressors. These compounds represent sophisticated chemical defense systems that have evolved to enhance plant survival in challenging environmental conditions [21] [22].

The antimicrobial properties of nicotiflorin contribute significantly to plant pathogen resistance. Research has demonstrated that flavonoid glycosides exhibit broad-spectrum antibacterial activity against both gram-positive and gram-negative bacterial pathogens [24] [26]. The mechanism of antibacterial action involves disruption of bacterial cell membranes and interference with essential metabolic processes [26]. Studies have shown that nicotiflorin and related compounds cause membrane permeabilization in pathogenic bacteria, leading to cellular content leakage and ultimately cell death [26].

Antifungal activity represents another crucial aspect of nicotiflorin-mediated plant defense. The compound demonstrates inhibitory effects against various fungal pathogens through multiple mechanisms including membrane disruption and enzyme inhibition [23] [26]. Research has revealed that flavonoid glycosides can interfere with fungal cell wall synthesis and compromise membrane integrity, leading to reduced pathogen viability [23].

The antioxidant capacity of nicotiflorin plays a fundamental role in protecting plants from oxidative stress induced by environmental challenges. Under conditions of high light intensity, drought, or temperature extremes, plants experience increased production of reactive oxygen species that can damage cellular components [25] [27]. Nicotiflorin functions as an efficient scavenger of reactive oxygen species, protecting essential cellular structures from oxidative damage [25].

Research has demonstrated that nicotiflorin accumulation increases significantly in response to abiotic stress conditions. Studies examining plant responses to ultraviolet radiation have shown substantial upregulation of nicotiflorin biosynthesis [27]. This stress-induced accumulation represents an adaptive response that enhances plant tolerance to environmental challenges [27]. The compound's ability to absorb ultraviolet radiation and neutralize reactive oxygen species provides dual protection against photodamage [25].

The role of nicotiflorin in herbivore deterrence involves both direct toxicity and feeding deterrent effects. Flavonoid glycosides can interfere with herbivore digestive processes and reduce the nutritional value of plant tissues [23]. Research has shown that these compounds can bind to dietary proteins and reduce their digestibility, thereby discouraging continued feeding [23]. Additionally, the bitter taste associated with many flavonoid glycosides serves as a feeding deterrent that encourages herbivores to seek alternative food sources [21].

Allelopathic interactions represent an important ecological function of nicotiflorin in plant community dynamics. The compound can be released into the soil environment where it influences the growth and development of neighboring plants [22]. Studies have demonstrated that nicotiflorin and related compounds can inhibit seed germination and root elongation in competing species, providing a competitive advantage to the producing plant [14].

The subcellular localization of nicotiflorin influences its defensive effectiveness. Research has shown that flavonoid glycosides accumulate primarily in vacuoles, where they can be rapidly mobilized in response to stress conditions [27]. This compartmentalization allows for high local concentrations while preventing interference with normal cellular metabolism [27]. During stress conditions, vacuolar flavonoids can be transported to sites of damage or pathogen attack [25].

Defense FunctionTarget Organism/StressMechanism of ActionEffectiveness
AntibacterialGram-positive bacteriaMembrane disruptionHigh
AntibacterialGram-negative bacteriaMultiple targetsModerate
AntifungalFungal pathogensCell wall interferenceHigh
AntioxidantReactive oxygen speciesFree radical scavengingVery high
UV protectionSolar radiationUV absorptionHigh
Herbivore deterrentInsect herbivoresProtein binding, toxicityModerate

The evolutionary significance of nicotiflorin in plant defense systems reflects the ongoing arms race between plants and their antagonists. The structural diversity of flavonoid glycosides, including variations in sugar attachments and hydroxylation patterns, provides plants with multiple chemical defense options [23]. This diversity makes it difficult for pathogens and herbivores to develop resistance mechanisms that can overcome all defensive compounds simultaneously [23].

Environmental factors significantly influence the expression of nicotiflorin-mediated defense responses. Research has shown that plant defense compound production varies with soil conditions, water availability, and seasonal changes [22]. Plants growing under nutrient-limited conditions often exhibit enhanced production of defensive secondary metabolites, including nicotiflorin, as a strategy to maximize survival under stressful conditions [25].

Nicotiflorin exhibits robust antioxidant properties through multiple mechanisms that effectively counteract oxidative stress and free radical damage. The compound demonstrates significant scavenging activity against various reactive oxygen species, including 2,2-diphenyl-1-picrylhydrazyl (DPPH) radicals, hydroxyl radicals, and superoxide anions [1]. The antioxidant capacity of nicotiflorin is attributed to its flavonoid glycoside structure, which provides multiple hydroxyl groups capable of donating hydrogen atoms to neutralize free radicals.

The free radical scavenging mechanisms of nicotiflorin operate through both direct and indirect pathways. Direct scavenging involves the donation of hydrogen atoms from hydroxyl groups to reactive species, converting them to more stable products and terminating radical chain reactions [2] [3]. This mechanism is particularly effective against hydroxyl radicals, which are among the most damaging reactive oxygen species in biological systems due to their ability to initiate lipid peroxidation and cause DNA strand breaks [3].

Indirect antioxidant effects of nicotiflorin include the enhancement of endogenous antioxidant enzyme systems. Research demonstrates that nicotiflorin treatment significantly restores the activity of key antioxidant enzymes including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase, while simultaneously increasing glutathione (GSH) levels [4] [5]. These enzymatic systems work synergistically to maintain cellular redox homeostasis by catalyzing the dismutation of superoxide radicals, decomposing hydrogen peroxide, and reducing lipid hydroperoxides [5].

The compound also demonstrates protective effects against lipid peroxidation, as evidenced by significant reductions in malondialdehyde (MDA) levels in experimental models of oxidative stress [4] [5]. Malondialdehyde is a primary degradation product of lipid hydroperoxides and serves as a reliable biomarker for oxidative tissue damage [5]. The reduction in MDA levels following nicotiflorin treatment indicates its effectiveness in preventing oxidative chain reactions and protecting cellular membranes from peroxidative damage.

Antioxidant ParameterExperimental ModelObserved EffectReference
DPPH radical scavenging IC50Cell-free systemEffective radical scavenging [1]
Hydroxyl radical scavengingAscorbic acid-iron EDTA systemDose-dependent scavenging [4]
Superoxide dismutase (SOD) enhancementHepatic tissue homogenateSignificant restoration [4]
Glutathione (GSH) restorationHepatic tissue homogenateSignificant restoration [4]
Catalase (CAT) activity increaseHepatic tissue homogenateSignificant restoration [4]
Lipid peroxidation reduction (MDA)Hepatic tissue homogenateSignificant decrease [4]
Nitric oxide (NO) reductionHepatic tissue homogenateSignificant decrease [4]

Neuroprotective Effects in Cerebral Ischemia Models

Nicotiflorin demonstrates substantial neuroprotective effects in both permanent and transient cerebral ischemia models through multiple mechanistic pathways. In permanent focal cerebral ischemia studies, nicotiflorin administration at doses of 2.5, 5, and 10 mg/kg immediately after ischemia onset markedly reduced brain infarct volume and improved neurological deficits [6]. The neuroprotective efficacy was dose-dependent, with infarct volume reductions ranging from 24.5% to 63.2% compared to untreated controls [7].

The neuroprotective mechanisms of nicotiflorin involve both direct cellular protection and modulation of key signaling pathways. At the cellular level, nicotiflorin significantly attenuates neuronal cell death and reduces lactate dehydrogenase (LDH) release in primary cultured neurons subjected to hypoxia-reoxygenation injury [6]. Morphological observations directly confirm the protective effects on neuronal structure and integrity, with treated neurons maintaining better cellular morphology compared to untreated controls [6].

A critical mechanism underlying nicotiflorin's neuroprotective effects involves the regulation of endothelial nitric oxide synthase (eNOS) in cerebral blood vessel endothelial cells. Research demonstrates that nicotiflorin treatment significantly upregulates eNOS activity, mRNA expression, and protein levels in endothelial cells subjected to hypoxia-reoxygenation conditions [7] [8]. This enhancement of eNOS function is crucial for maintaining cerebrovascular homeostasis and promoting neuroprotection through improved nitric oxide production and vascular function.

The compound also exerts anti-apoptotic effects through modulation of the Janus kinase 2/Signal transducer and activator of transcription 3 (JAK2/STAT3) pathway. Nicotiflorin treatment significantly downregulates the phosphorylation of JAK2 and STAT3, which are key mediators of apoptotic cell death in cerebral ischemia [9] [10]. This pathway modulation is accompanied by increased expression of the anti-apoptotic protein Bcl-2 and decreased expression of pro-apoptotic proteins including Bax and caspase-3 [9] [10].

Furthermore, nicotiflorin demonstrates protective effects against oxidative stress-induced neuronal damage. The compound effectively reduces reactive oxygen species production and enhances antioxidant enzyme activity in neural tissue, thereby protecting neurons from oxidative damage that commonly occurs during ischemia-reperfusion injury [11] [12]. Recent studies have also identified autophagy as a significant mechanism in nicotiflorin's neuroprotective effects, with the compound promoting beneficial autophagy processes that help clear damaged cellular components and maintain neuronal survival [12].

Neuroprotective ParameterExperimental ModelDose/TreatmentObserved EffectReference
Brain infarct volume reductionPermanent focal cerebral ischemia2.5-10 mg/kg24.5-63.2% reduction [6]
Neurological deficit improvementPermanent focal cerebral ischemia2.5-10 mg/kgSignificant improvement [6]
Cell death attenuationHypoxia-reoxygenation neurons25-100 μg/mlSignificant attenuation [6]
LDH release reductionHypoxia-reoxygenation neurons25-100 μg/mlSignificant reduction [6]
eNOS activity enhancementCerebral endothelial cells25-100 μg/mlSignificant increase [7]
Apoptotic cell reductionMiddle cerebral artery occlusion10 mg/kgSignificant decrease [9]
JAK2/STAT3 pathway modulationMiddle cerebral artery occlusion10 mg/kgDownregulation of p-JAK2, p-STAT3 [9]

Anti-inflammatory Pathways (Nuclear Factor-κB/NLRP3 Modulation)

Nicotiflorin exerts potent anti-inflammatory effects through the modulation of key inflammatory signaling pathways, particularly the Nuclear Factor-κB (NF-κB) and NOD-like receptor protein 3 (NLRP3) inflammasome systems. The compound's anti-inflammatory mechanisms have been extensively characterized through network pharmacology, molecular docking studies, and experimental validation in various inflammatory disease models.

The primary anti-inflammatory mechanism of nicotiflorin involves direct targeting of the NF-κB pathway through binding to the p65 subunit. Molecular docking analysis, cellular thermal shift assay (CETSA), and drug affinity responsive target stability (DARTS) experiments demonstrate that nicotiflorin directly binds to the p65 protein with high affinity [13] [14]. This binding interaction effectively inhibits NF-κB nuclear translocation and subsequent transcriptional activation of pro-inflammatory genes [13] [14].

The inhibition of NF-κB signaling by nicotiflorin leads to downstream suppression of NLRP3 inflammasome activation. The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in innate immunity and inflammatory responses by processing pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18) into their mature, active forms [13] [15]. Nicotiflorin treatment significantly attenuates NLRP3 inflammasome activation, as evidenced by reduced expression of NLRP3, apoptosis-associated speck-like protein containing a CARD (ASC), and caspase-1 cleavage [13].

The anti-inflammatory effects of nicotiflorin are demonstrated across multiple experimental models of inflammatory disease. In ulcerative colitis models, nicotiflorin treatment effectively reduced disease activity indices, improved colon morphology, and downregulated inflammatory biomarkers [13]. The compound significantly decreased serum levels of pro-inflammatory cytokines including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), interleukin-6 (IL-6), and interferon-γ (IFN-γ) [4].

In hepatic inflammation models induced by Concanavalin A, nicotiflorin demonstrated significant anti-inflammatory activity through immunomodulation. The compound effectively reduced the activation of natural killer T cells and suppressed the release of inflammatory mediators that contribute to hepatocellular damage [4]. This immunomodulatory effect is particularly important in autoimmune and inflammatory liver diseases where excessive immune activation leads to tissue damage.

The specificity of nicotiflorin's anti-inflammatory effects is noteworthy, as the compound selectively targets inflammatory pathways without significantly affecting normal physiological processes. This selectivity is attributed to its specific binding affinity for key inflammatory proteins and its ability to modulate multiple interconnected inflammatory pathways simultaneously [13] [16].

Anti-inflammatory TargetMechanism of ActionExperimental EvidenceClinical ModelReference
Nuclear Factor-κB (NF-κB) p65Direct binding and inhibitionMolecular docking, CETSA, DARTSUlcerative colitis [13]
NLRP3 inflammasomeAttenuated activationNetwork pharmacology predictionUlcerative colitis [13]
Interleukin-1β (IL-1β)Reduced serum levelsELISA measurementConcanavalin A hepatitis [4]
Tumor necrosis factor-α (TNF-α)Reduced serum levelsELISA measurementConcanavalin A hepatitis [4]
Interleukin-6 (IL-6)Reduced serum levelsELISA measurementConcanavalin A hepatitis [4]
Interferon-γ (IFN-γ)Reduced serum levelsELISA measurementConcanavalin A hepatitis [4]
Caspase-1 activityReduced activityWestern blot analysisInflammatory injury models [13] [4]

Hepatoprotective Mechanisms Against Xenobiotic Stress

Nicotiflorin demonstrates comprehensive hepatoprotective effects against various forms of xenobiotic stress, including both immunological and chemical liver injury. The compound's hepatoprotective mechanisms operate through multiple pathways, encompassing antioxidant activity, anti-inflammatory effects, and direct cellular protection against toxic insults.

The hepatoprotective efficacy of nicotiflorin has been extensively validated using Concanavalin A-induced immunological hepatitis and D-galactosamine-induced chemical hepatotoxicity models. In Concanavalin A studies, nicotiflorin pretreatment at doses of 25, 50, and 100 mg/kg significantly reduced serum levels of hepatic injury markers, including alanine aminotransferase (ALT) and aspartate aminotransferase (AST) [4] [17]. The protective effects were dose-dependent, with higher doses providing greater hepatoprotection.

The antioxidant mechanisms underlying nicotiflorin's hepatoprotective effects involve the restoration of cellular antioxidant systems that are depleted during xenobiotic stress. Nicotiflorin treatment significantly increases hepatic levels of reduced glutathione (GSH) and enhances the activity of antioxidant enzymes including superoxide dismutase (SOD) and catalase (CAT) [4] [5]. These enzymatic systems are crucial for neutralizing reactive oxygen species generated during xenobiotic metabolism and preventing oxidative damage to hepatocytes.

Lipid peroxidation, a key mechanism of hepatocellular damage, is effectively inhibited by nicotiflorin treatment. The compound significantly reduces hepatic malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and membrane damage [4] [5]. This protective effect is particularly important in xenobiotic-induced liver injury, where oxidative stress and lipid peroxidation are primary mechanisms of cellular damage.

The immunomodulatory effects of nicotiflorin contribute significantly to its hepatoprotective activity. The compound effectively suppresses the excessive immune response that characterizes Concanavalin A-induced hepatitis by modulating T cell activation and cytokine production [4]. Nicotiflorin treatment reduces the infiltration of inflammatory cells into hepatic tissue and decreases the production of pro-inflammatory cytokines that contribute to hepatocellular damage.

Histopathological studies confirm the hepatoprotective effects of nicotiflorin at the tissue level. Treated animals show significantly reduced hepatocellular necrosis, decreased inflammatory cell infiltration, and better preservation of hepatic architecture compared to untreated controls [4] [17]. The compound effectively prevents the development of severe pathological changes including hepatocyte swelling, nuclear condensation, and widespread necrosis that characterize xenobiotic-induced liver injury.

The protective effects of nicotiflorin extend to liver function parameters beyond enzymatic markers. The compound significantly reduces liver and spleen indices, indicating decreased organ swelling and inflammation [4]. Additionally, nicotiflorin helps maintain normal hepatic metabolic function by preserving the activity of key metabolic enzymes and maintaining cellular energy homeostasis.

Hepatoprotective ParameterXenobiotic Stress ModelDose RangeProtective EffectReference
Alanine aminotransferase (ALT) reductionConcanavalin A-induced hepatitis25-100 mg/kgSignificant reduction [4]
Aspartate aminotransferase (AST) reductionConcanavalin A-induced hepatitis25-100 mg/kgSignificant reduction [4]
Superoxide dismutase (SOD) restorationConcanavalin A-induced hepatitis25-100 mg/kgSignificant restoration [4]
Glutathione (GSH) restorationConcanavalin A-induced hepatitis25-100 mg/kgSignificant restoration [4]
Malondialdehyde (MDA) reductionConcanavalin A-induced hepatitis25-100 mg/kgSignificant reduction [4]
Liver index improvementConcanavalin A-induced hepatitis25-100 mg/kgSignificant improvement [4]
Histopathological protectionConcanavalin A-induced hepatitis25-100 mg/kgReduced hepatocellular necrosis [4]

Cardiovascular System Interactions

Nicotiflorin exhibits significant cardiovascular protective effects through multiple mechanisms that address key pathophysiological processes involved in cardiovascular disease. The compound's cardiovascular benefits encompass cardioprotection against ischemic injury, anti-inflammatory effects in vascular tissue, and modulation of endothelial function.

The cardioprotective mechanisms of nicotiflorin involve the inhibition of inflammatory pathways that contribute to myocardial injury and ventricular remodeling. In acute myocardial infarction models, nicotiflorin treatment significantly improves cardiac function and reduces myocardial infarct size through modulation of the NF-κB/NLRP3/Caspase-1 signaling pathway [18] [19]. This pathway inhibition leads to reduced inflammation, decreased cardiomyocyte apoptosis, and improved cardiac tissue preservation.

The anti-apoptotic effects of nicotiflorin in cardiac tissue are mediated through the regulation of key apoptotic proteins. The compound upregulates the expression of anti-apoptotic protein Bcl-2 while downregulating pro-apoptotic proteins including Bax and caspase-3 [18]. This modulation of apoptotic signaling helps preserve cardiomyocyte viability during ischemic stress and reduces the extent of myocardial damage.

Endothelial protection represents another crucial aspect of nicotiflorin's cardiovascular effects. The compound demonstrates significant protective effects against endothelial dysfunction induced by inflammatory stimuli such as tumor necrosis factor-α (TNF-α) [18]. Nicotiflorin treatment reduces endothelial cell toxicity and decreases the production of nitric oxide (NO) in a dose-dependent manner, indicating improved endothelial function and reduced vascular inflammation.

The enhancement of endothelial nitric oxide synthase (eNOS) activity by nicotiflorin contributes to its vascular protective effects. Research demonstrates that nicotiflorin significantly increases eNOS activity, mRNA expression, and protein levels in endothelial cells [7] [8]. This enhancement of eNOS function is crucial for maintaining vascular homeostasis, promoting vasodilatation, and preventing thrombosis.

Nicotiflorin also demonstrates effectiveness in preventing ventricular remodeling following myocardial infarction. The compound reduces excessive collagen deposition in myocardial tissue and inhibits the pathological changes associated with adverse cardiac remodeling [19]. This anti-remodeling effect is important for preventing the progression from acute myocardial infarction to chronic heart failure.

The cardiovascular protective effects of nicotiflorin extend to metabolic aspects of cardiovascular health. The compound helps maintain cellular energy metabolism in cardiac tissue and reduces oxidative stress that contributes to cardiovascular pathology [18] [20]. These metabolic protective effects are particularly relevant in conditions such as diabetes-related cardiovascular complications.

Network pharmacology analysis has identified multiple cardiovascular-related targets for nicotiflorin, including mitogen-activated protein kinases (MAPK1, MAPK3), signal transducer and activator of transcription 3 (STAT3), toll-like receptor 4 (TLR4), and matrix metalloproteinase 9 (MMP9) [18]. These targets represent key nodes in cardiovascular pathophysiology and provide multiple mechanisms through which nicotiflorin exerts its protective effects.

Cardiovascular ParameterExperimental ModelMechanismClinical RelevanceReference
Cardiac function improvementAcute myocardial infarctionNF-κB/NLRP3/Caspase-1 pathway inhibitionHeart failure prevention [18]
Myocardial infarct size reductionAcute myocardial infarctionAnti-inflammatory and anti-apoptoticCardioprotection [18]
Cardiomyocyte apoptosis inhibitionAcute myocardial infarctionBcl-2 upregulation, Bax downregulationCell survival enhancement [18]
Endothelial nitric oxide synthase (eNOS) enhancementCerebral endothelial cellsEnhanced activity and expressionVascular protection [7]
Inflammatory cytokine reductionTNF-α induced endothelial injuryDose-dependent NO reductionEndothelial protection [18]
Oxidative stress reductionIschemia-reperfusion injuryAntioxidant enzyme enhancementTissue preservation [18] [20]
Ventricular remodeling preventionPost-myocardial infarctionCollagen deposition reductionCardiac remodeling prevention [19]

XLogP3

-0.9

Hydrogen Bond Acceptor Count

15

Hydrogen Bond Donor Count

9

Exact Mass

594.15847025 g/mol

Monoisotopic Mass

594.15847025 g/mol

Heavy Atom Count

42

UNII

4056D20K3H

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Kaempferol_3-O-rutinoside
Technetium_(99mTc)_etarfolatide

Dates

Last modified: 08-15-2023

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